molecular formula C25H26N2O5S B3663385 ethyl 4-{[N-(4-methylbenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

ethyl 4-{[N-(4-methylbenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

Cat. No.: B3663385
M. Wt: 466.6 g/mol
InChI Key: CPHWTXKCGLVYMY-UHFFFAOYSA-N
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Description

This compound is a derivative of benzoic acid, which is a common component in many different chemical compounds, including pharmaceuticals and dyes . The presence of the phenylsulfonyl and glycylamino groups suggests that this compound could have interesting chemical properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoate group (a benzene ring attached to a carboxylate group), along with the phenylsulfonyl and glycylamino groups. The exact structure would depend on the positions of these groups on the benzene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups on the benzene ring. These could include its melting point, boiling point, solubility in various solvents, and its spectral properties .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, we can speculate that it might interact with proteins or enzymes that have affinity for benzoic acid derivatives or sulfonamide compounds .

Biochemical Pathways

The biochemical pathways affected by this compound are also unknown due to the lack of research. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . If this compound acts similarly, it could potentially affect this pathway.

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion would be crucial factors determining its pharmacokinetic profile .

Properties

IUPAC Name

ethyl 4-[[2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-3-32-25(29)21-13-15-22(16-14-21)26-24(28)18-27(17-20-11-9-19(2)10-12-20)33(30,31)23-7-5-4-6-8-23/h4-16H,3,17-18H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHWTXKCGLVYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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